molecular formula C5H8ClNO3 B3376429 Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate CAS No. 119626-08-3

Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate

Cat. No.: B3376429
CAS No.: 119626-08-3
M. Wt: 165.57 g/mol
InChI Key: BCFMQABJWVSRLR-UHFFFAOYSA-N
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Description

Contextualization of N-Acyl Chlorides within Synthetic Methodologies

N-acyl chlorides, the class of compounds to which Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate belongs, are highly reactive carboxylic acid derivatives. Their reactivity is primarily attributed to the presence of the electron-withdrawing chlorine atom attached to the carbonyl carbon, which makes the carbonyl group highly susceptible to nucleophilic attack. This inherent reactivity allows N-acyl chlorides to readily undergo reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively.

In the broader context of synthetic methodologies, N-acyl chlorides serve as crucial intermediates for the formation of amide bonds, a fundamental linkage in peptides and numerous biologically active molecules. The preparation of N-acyl chlorides is often achieved by treating the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A common industrial method for producing acyl chlorides involves the reaction of a carboxylic acid with phosgene (B1210022) (COCl₂) wikipedia.orgnih.gov. This process is efficient for large-scale production wikipedia.org.

Academic Significance of this compound as a Versatile Intermediate and Reagent

The academic significance of this compound lies in its dual functionality, which allows for its application as both a versatile intermediate and a strategic reagent. As an intermediate, it can be synthesized from N-methylglycine (sarcosine) methyl ester, a readily available starting material. The synthesis typically involves the reaction of sarcosine (B1681465) methyl ester hydrochloride with a phosgene equivalent, such as triphosgene (B27547), in an inert solvent.

Its utility as a reagent is most evident in its reactions with various nucleophiles. For instance, its reaction with primary or secondary amines leads to the formation of N-substituted N-methylureas, which are important structural motifs in many pharmaceutical compounds. Similarly, reaction with alcohols provides access to N-methyl carbamates. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The ability to introduce the CH₃N(C(O)Cl)CH₂COOCH₃ fragment makes it a valuable tool for medicinal chemists and those involved in the synthesis of complex natural products.

Overview of Research Trajectories Pertaining to the Chemical Compound

Current research involving this compound and its analogs is primarily focused on its application in the synthesis of novel bioactive molecules. One significant area of investigation is its use in the preparation of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The N-methylated backbone introduced by this reagent can impart conformational constraints and resistance to enzymatic degradation in the resulting peptidomimetic structures.

Another prominent research trajectory involves the use of this compound in the synthesis of heterocyclic compounds. The reactive acyl chloride functionality can be exploited in intramolecular cyclization reactions to construct various ring systems, such as benzodiazepines, quinazolinones, and other nitrogen-containing heterocycles that form the core of many therapeutic agents. For example, amino acids are valuable starting materials for the synthesis of diverse heterocyclic systems, including those with potential biological activity nih.gov.

Furthermore, research is ongoing to expand the synthetic utility of this reagent by exploring its reactivity with a broader range of nucleophiles and developing novel catalytic systems to control the stereoselectivity of its reactions. The development of more efficient and environmentally benign methods for its synthesis and application also remains an active area of research.

Physicochemical Properties of this compound and Related Compounds

PropertyValue
Molecular Formula C₅H₈ClNO₃
Molecular Weight 165.57 g/mol
Appearance Predicted to be a liquid or low-melting solid
Boiling Point Not readily available; likely decomposes upon heating
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane (B109758), THF)
Reactivity Highly reactive towards nucleophiles; moisture sensitive

Note: Experimental data for this compound is not widely available in the public domain. The properties listed are based on the general characteristics of N-acyl chlorides and structurally similar compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[carbonochloridoyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-7(5(6)9)3-4(8)10-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMQABJWVSRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245302
Record name Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate
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Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119626-08-3
Record name Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate
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Record name Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate
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Record name methyl 2-[(chlorocarbonyl)(methyl)amino]acetate
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Synthetic Methodologies for Methyl 2 Chlorocarbonyl Methyl Amino Acetate

Historical Development of N-Chlorocarbonyl Compound Synthesis

The synthesis of N-chlorocarbonyl compounds, also known as carbamoyl (B1232498) chlorides, has historically been dominated by the use of phosgene (B1210022) (COCl₂). Phosgene, a highly toxic and reactive gas, was first synthesized in 1812 by John Davy. researchgate.net Its utility as a powerful agent for introducing a carbonyl chloride group led to its widespread adoption in the chemical industry, particularly in the production of dyes and, later, isocyanates. researchgate.net

The traditional method for preparing N-chlorocarbonyl compounds involves the direct reaction of a primary or secondary amine with phosgene. This reaction is typically carried out in an inert solvent and often in the presence of a base to neutralize the hydrogen chloride byproduct. The high reactivity of phosgene makes this a versatile method applicable to a wide range of amines. However, the extreme toxicity of phosgene has been a significant driver for the development of safer alternatives.

In the mid-20th century, the development of phosgene derivatives, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), marked a significant advancement in the field. Diphosgene, a liquid, and triphosgene, a crystalline solid, are considerably less hazardous to handle than gaseous phosgene. They can be used to generate phosgene in situ or act as direct phosgenating agents, offering a safer and more convenient approach to the synthesis of N-chlorocarbonyl compounds. This shift towards phosgene equivalents has been a crucial step in improving the safety profile of these important chemical transformations.

Contemporary Preparative Routes

Modern synthetic approaches to Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate prioritize safety, yield, and selectivity. These methods predominantly involve the use of phosgene equivalents to circumvent the hazards associated with gaseous phosgene.

Generation from Amino Acid Ester Precursors and Phosgene Equivalents (e.g., Triphosgene)

The most common and practical contemporary route to this compound involves the N-chlorocarbonylation of its corresponding amino acid ester precursor, sarcosine (B1681465) methyl ester (also known as N-methylglycine methyl ester). Sarcosine methyl ester is readily available or can be synthesized from sarcosine and methanol. nih.gov

The reaction is typically carried out using triphosgene as a safer substitute for phosgene. Triphosgene, a stable solid, can be precisely weighed and handled with significantly lower risk. In solution, and often in the presence of a catalyst or a base, triphosgene decomposes to generate three equivalents of phosgene, which then reacts in situ with the amino acid ester.

A general procedure involves dissolving sarcosine methyl ester hydrochloride in a suitable inert solvent, such as dichloromethane (B109758) or toluene. A base, typically an organic amine like triethylamine (B128534) or a hindered base like N,N-diisopropylethylamine, is added to neutralize the hydrochloride and the HCl produced during the reaction. The mixture is cooled, and a solution of triphosgene in the same solvent is added dropwise. The reaction is typically exothermic and requires careful temperature control to ensure selectivity and prevent side reactions.

The stoichiometry of the reagents is crucial. Theoretically, one-third of a molar equivalent of triphosgene is required for each equivalent of the amine. However, in practice, a slight excess of the phosgene equivalent may be used to ensure complete conversion.

Strategic Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and purity of this compound are highly dependent on the reaction conditions. Strategic optimization of these parameters is essential for an efficient and selective synthesis.

Key Reaction Parameters for Optimization:

ParameterConditions and ConsiderationsImpact on Yield and Selectivity
Phosgene Equivalent Triphosgene is preferred for safety and ease of handling. Diphosgene can also be used.The choice of reagent can influence reaction rate and side-product formation.
Solvent Aprotic solvents such as dichloromethane, toluene, or tetrahydrofuran (B95107) are commonly used.Solvent polarity can affect the solubility of reactants and the reaction rate.
Base Tertiary amines (e.g., triethylamine) or hindered bases (e.g., N,N-diisopropylethylamine) are used to scavenge HCl.The choice and stoichiometry of the base are critical to prevent the formation of undesired byproducts like ureas or isocyanates.
Temperature The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and improve selectivity.Higher temperatures can lead to the formation of impurities and decomposition of the product.
Reaction Time Monitored by techniques like TLC or GC to ensure complete conversion of the starting material.Insufficient reaction time leads to incomplete conversion, while prolonged times may increase side reactions.
Stoichiometry Precise control of the molar ratio of the amino acid ester, base, and phosgene equivalent is crucial.An excess of the amine can lead to urea (B33335) formation, while an excess of the phosgenating agent can result in other side reactions.

Careful control of these parameters allows for the synthesis of this compound in high yield and purity, minimizing the need for extensive purification steps.

Exploration of Sustainable and Atom-Economical Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable and atom-economical methods for the synthesis of N-chlorocarbonyl compounds.

Sustainable Approaches under Investigation:

Catalytic Methods: Research is ongoing to develop catalytic methods that avoid the use of stoichiometric bases. For instance, the use of catalytic amounts of a Lewis acid or an organic catalyst could potentially facilitate the reaction and minimize waste.

Alternative Reagents: The exploration of alternative, less hazardous reagents to replace phosgene and its derivatives is an active area of research. Carbon dioxide, a renewable and non-toxic C1 source, is being investigated as a potential feedstock for the synthesis of related compounds like carbamates, which could then be converted to the desired chlorocarbonyl derivative.

Flow Chemistry: The use of microreactor technology or flow chemistry offers significant advantages in terms of safety and efficiency for reactions involving hazardous materials like phosgene. The small reaction volumes and enhanced heat and mass transfer in flow reactors can lead to better control over the reaction, higher yields, and minimized risk of runaway reactions.

Solvent Selection: The use of greener, more environmentally benign solvents is being explored to replace traditional chlorinated solvents.

While these sustainable approaches are still in development for the specific synthesis of this compound, they represent the future direction of research in this field, aiming to create safer, more efficient, and environmentally friendly chemical processes.

Chemical Reactivity and Mechanistic Pathways of Methyl 2 Chlorocarbonyl Methyl Amino Acetate

Electrophilic Characteristics of the Chlorocarbonyl Moiety

The chlorocarbonyl group, also known as an acyl chloride, is a key feature of Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate that defines its high reactivity. The carbon atom of the chlorocarbonyl group is highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms. This polarization of the carbon-oxygen and carbon-chlorine bonds results in a significant partial positive charge on the carbonyl carbon, making it a prime target for attack by nucleophiles.

The reactivity of this acyl chloride is further enhanced by the poor π-orbital overlap between the chlorine atom's lone pairs and the carbonyl group's π-system. This inefficient resonance stabilization, compared to other carboxylic acid derivatives like amides or esters, leaves the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution Reactions

The predominant reaction pathway for this compound involves nucleophilic acyl substitution at the electrophilic chlorocarbonyl carbon. This two-step mechanism, known as the addition-elimination mechanism, begins with the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, a good leaving group, and the reformation of the carbon-oxygen double bond.

Reactions with Oxygen-Centered Nucleophiles

This compound readily reacts with oxygen-centered nucleophiles. For instance, in the presence of water, it undergoes hydrolysis to yield the corresponding carboxylic acid, Methyl 2-[(carboxy)(methyl)amino]acetate, and hydrochloric acid. Similarly, reaction with alcohols (alcoholysis) in the presence of a base, such as pyridine, to neutralize the HCl byproduct, results in the formation of esters. The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon, followed by the elimination of the chloride ion.

NucleophileProductReaction Type
Water (H₂O)Methyl 2-[(carboxy)(methyl)amino]acetateHydrolysis
Alcohol (R'OH)Methyl 2-{[methyl(alkoxycarbonyl)]amino}acetateEsterification

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react vigorously with this compound to form amides. The reaction with ammonia produces the primary amide, Methyl 2-{[methyl(aminocarbonyl)]amino}acetate. Primary and secondary amines yield the corresponding N-substituted and N,N-disubstituted amides, respectively. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the liberated hydrogen chloride.

NucleophileProductReaction Type
Ammonia (NH₃)Methyl 2-{[methyl(aminocarbonyl)]amino}acetateAmidation
Primary Amine (R'NH₂)Methyl 2-{[methyl(R'-aminocarbonyl)]amino}acetateAmidation
Secondary Amine (R'₂NH)Methyl 2-{[methyl(R'₂-aminocarbonyl)]amino}acetateAmidation

Reactions with Carbon-Centered Nucleophiles

Reactions with carbon-centered nucleophiles, such as organometallic reagents, provide a powerful tool for carbon-carbon bond formation. The reactivity of this compound with these reagents depends on the nature of the organometallic species.

With less reactive organocuprates, such as Gilman reagents (lithium dialkylcuprates, R'₂CuLi), the reaction can often be controlled to selectively produce a ketone. chemistrysteps.commasterorganicchemistry.com The Gilman reagent delivers an alkyl or aryl group to the chlorocarbonyl carbon, and the resulting tetrahedral intermediate collapses to form the ketone, Methyl 2-[(acyl)(methyl)amino]acetate. chemistrysteps.commasterorganicchemistry.com Gilman reagents are known to be less reactive towards ketones, thus preventing a second addition. chemistrysteps.commasterorganicchemistry.com

In contrast, more reactive organometallic reagents like Grignard reagents (R'MgX) typically lead to the formation of tertiary alcohols. The initial reaction of the Grignard reagent with the chlorocarbonyl group forms a ketone intermediate. However, because ketones are also susceptible to attack by Grignard reagents, a second equivalent of the organomagnesium halide adds to the ketone, ultimately yielding a tertiary alcohol after acidic workup. chemistrysteps.com

ReagentIntermediate ProductFinal Product (after workup)
Gilman Reagent (R'₂CuLi)Methyl 2-[(acyl)(methyl)amino]acetate (Ketone)Methyl 2-[(acyl)(methyl)amino]acetate (Ketone)
Grignard Reagent (R'MgX)Methyl 2-[(acyl)(methyl)amino]acetate (Ketone)Tertiary Alcohol

Intramolecular Cyclization Reactions and Ring Formation

The structure of this compound, containing both an electrophilic chlorocarbonyl group and a nucleophilic nitrogen atom (once deprotonated), presents the potential for intramolecular cyclization. While direct cyclization is not typically observed under neutral conditions due to the low nucleophilicity of the amide nitrogen, under specific conditions, related N-alkoxycarbonyl amino acid chlorides can undergo intramolecular cyclization.

A significant transformation in this context is the formation of N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. wikipedia.org Although typically synthesized from amino acids and phosgene (B1210022), a related pathway involves the heating of an N-alkoxycarbonyl amino acid chloride. wikipedia.org In a similar vein, under thermal stress or in the presence of a non-nucleophilic base, the nitrogen atom of a molecule like this compound could potentially attack the chlorocarbonyl carbon, leading to a five-membered ring system. This type of cyclization is a key step in the synthesis of various heterocyclic compounds.

Role in Generating Reactive Intermediates for Downstream Transformations

This compound can serve as a precursor to highly reactive intermediates that are valuable in subsequent synthetic steps. One of the most important of these is the potential to form an N-carboxyanhydride (NCA) derivative. As mentioned, the intramolecular cyclization of N-alkoxycarbonyl amino acid chlorides is a known route to NCAs. wikipedia.org

These N-methylated N-carboxyanhydrides are valuable monomers for the synthesis of N-methylated polypeptides through ring-opening polymerization. wikipedia.org The polymerization process is initiated by a nucleophile and proceeds with the loss of carbon dioxide. wikipedia.org The ability to generate such a reactive monomer from a stable precursor like this compound highlights its utility in the synthesis of complex biomimetic structures.

Furthermore, under thermal or photochemical conditions, acyl chlorides can potentially eliminate HCl to form ketenes, although this is less common for N-substituted acyl chlorides. If formed, such a ketene (B1206846) intermediate would be highly reactive and could participate in a variety of cycloaddition and nucleophilic addition reactions.

Detailed Mechanistic Elucidation via Kinetic and Isotopic Studies

The elucidation of the reaction mechanisms for a compound like this compound would fundamentally rely on kinetic and isotopic labeling studies. These experimental techniques provide invaluable insights into the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the structure of the transition state.

Kinetic Studies

Kinetic studies involve measuring the rate of a chemical reaction and how it is influenced by factors such as concentration of reactants, temperature, and the solvent. For this compound, a primary reaction of interest would be its solvolysis, where the chlorocarbonyl group reacts with a solvent molecule (e.g., water, alcohol).

The determination of the rate law for the reaction would be the first step. For instance, if the reaction with a nucleophile (Nu) follows the rate law:

Rate = k [this compound] [Nu]

This would suggest a bimolecular mechanism. Conversely, a rate law that is independent of the nucleophile concentration would imply a unimolecular pathway.

By conducting these kinetic experiments at various temperatures, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined. These parameters are crucial for distinguishing between different mechanistic pathways. For instance, a highly negative entropy of activation is often indicative of an associative or bimolecular transition state where two molecules come together, leading to a more ordered state. nih.gov In contrast, a near-zero or positive entropy of activation might suggest a dissociative or unimolecular mechanism where a molecule breaks apart in the rate-determining step.

Isotopic Studies

Isotopic labeling is a powerful tool for pinpointing which bonds are broken and formed during a reaction. ias.ac.in This is achieved by replacing an atom in the reactant with one of its heavier isotopes and observing the effect on the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org

For this compound, several isotopic labeling experiments could be envisioned:

Carbon-13 KIE: Replacing the carbonyl carbon with ¹³C could help elucidate the changes in bonding to this carbon in the transition state. A significant ¹³C KIE would suggest that the bonding to the carbonyl carbon is changing in the rate-determining step, which is characteristic of many nucleophilic acyl substitution reactions.

Solvent Isotope Effect: Conducting the reaction in a deuterated solvent (e.g., D₂O instead of H₂O) can reveal the role of the solvent in the reaction mechanism. The kinetic solvent isotope effect (KSIE), given by the ratio of the rate constant in the light solvent to that in the heavy solvent (kH/kD), can be particularly informative. nih.gov A KSIE value greater than 1.7 is often associated with mechanisms involving general-base catalysis by the solvent, whereas values between 1.2 and 1.5 may indicate ionization pathways with weak nucleophilic solvation. nih.gov

Illustrative Data from Mechanistic Studies

While specific data for this compound is not available, the following table illustrates the type of data that would be generated and used to propose a reaction mechanism for a related compound undergoing solvolysis.

SolventTemperature (°C)Rate Constant (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)KSIE (kH₂O/kD₂O)
Water25k₁60-801.8
Methanol25k₂65-75N/A
Ethanol25k₃70-70N/A

This is a hypothetical data table for illustrative purposes.

The data in this hypothetical table, with a significantly negative entropy of activation and a KSIE of 1.8, would suggest a bimolecular, associative mechanism for the hydrolysis of the compound, likely involving general-base catalysis by a second water molecule in the transition state.

By combining the insights from both kinetic and isotopic studies, a detailed picture of the reaction mechanism can be constructed. For a molecule like this compound, this would involve distinguishing between pathways such as a direct nucleophilic substitution (S_N2-like), an addition-elimination mechanism proceeding through a tetrahedral intermediate, or a dissociative mechanism involving an acylium ion intermediate (S_N1-like).

Applications in Advanced Organic Synthesis

Utility as a Key Building Block for Complex Molecular Scaffolds

The dual functionality of Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate makes it a valuable precursor for the synthesis of intricate molecular frameworks. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is the foundation for its use in constructing diverse molecular systems.

The reactivity of the acyl chloride moiety in this compound enables its use in the synthesis of various heterocyclic systems. Acyl chlorides are known to react with a multitude of nucleophiles, which can lead to the formation of rings. For instance, reaction with binucleophilic species containing amine, hydroxyl, or thiol groups can initiate cyclization cascades to produce nitrogen-, oxygen-, or sulfur-containing heterocycles. While specific examples utilizing this exact compound are not extensively documented, the general reactivity pattern of acyl chlorides suggests its potential in this area.

The general approach involves the acylation of a suitable binucleophilic precursor, followed by an intramolecular cyclization step. The nature of the resulting heterocycle is determined by the structure of the nucleophilic partner.

Table 1: Potential Heterocyclic Systems from Reactions Involving Acyl Chlorides

Nucleophilic Precursor Type Intermediate Potential Heterocyclic Product
1,2-Aminoalcohols N-Acylated aminoalcohol Oxazolidinones
1,2-Diamines N-Acylated diamine Imidazolidinones
o-Aminophenols N-Acylated aminophenol Benzoxazinones

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.govsavemyexams.com The incorporation of N-methylated amino acids is a common strategy in peptidomimetic design to increase proteolytic resistance and improve membrane permeability. nih.govpeptide.com

The chlorocarbonyl group is a key functional group for the synthesis of urea (B33335) and urethane (B1682113) derivatives. Acyl chlorides react readily with amines to form amides, and in the case of a chlorocarbonyl group, this reaction with a primary or secondary amine yields a substituted urea. Similarly, reaction with an alcohol in the presence of a base leads to the formation of a urethane linkage. savemyexams.comchemistrystudent.com

This compound can therefore be used to synthesize a variety of urea and urethane derivatives where the N-methylaminoacetate moiety is appended to another molecule via these linkages. These reactions are typically high-yielding and proceed under mild conditions.

Urea Formation: R-NH₂ + Cl(CO)N(CH₃)CH₂COOCH₃ → R-NH-CO-N(CH₃)CH₂COOCH₃ + HCl

Urethane Formation: R-OH + Cl(CO)N(CH₃)CH₂COOCH₃ → R-O-CO-N(CH₃)CH₂COOCH₃ + HCl

These reactions are valuable for creating more complex molecules, including potential enzyme inhibitors or other biologically active compounds, by linking the N-methylglycine methyl ester scaffold to other pharmacophores.

Functional Group Interconversions and Derivatizations Facilitated by the Compound

This compound is a useful tool for functional group interconversions due to the high reactivity of the acyl chloride. This functional group can be transformed into a variety of other functionalities through nucleophilic acyl substitution. chemistrysteps.comlibretexts.org

Table 2: Functional Group Transformations of the Chlorocarbonyl Moiety

Reagent (Nucleophile) Product Functional Group Product Structure Example
Water (H₂O) Carboxylic Acid HOOC-N(CH₃)CH₂COOCH₃
Alcohol (R'OH) Urethane (Carbamate) R'O-CO-N(CH₃)CH₂COOCH₃
Ammonia (B1221849) (NH₃) Urea H₂N-CO-N(CH₃)CH₂COOCH₃
Primary/Secondary Amine (R'R''NH) Substituted Urea R'R''N-CO-N(CH₃)CH₂COOCH₃
Carboxylate Salt (R'COO⁻) N-Acyl Carbamate Anhydride R'CO-O-CO-N(CH₃)CH₂COOCH₃

These transformations allow for the derivatization of the core N-methylaminoacetate structure, enabling the synthesis of a library of related compounds for applications such as structure-activity relationship (SAR) studies in drug discovery. The methyl ester moiety also presents a site for further modification, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Chemo-, Regio-, and Stereoselectivity in Mediated Transformations

The reactions involving this compound are governed by the principles of chemo-, regio-, and stereoselectivity.

Chemoselectivity: The compound possesses two electrophilic centers: the carbon of the acyl chloride and the carbon of the methyl ester. The acyl chloride is significantly more reactive than the ester towards nucleophiles. chemistrystudent.com This difference in reactivity allows for highly chemoselective reactions, where a nucleophile will preferentially attack the acyl chloride, leaving the methyl ester intact under appropriate reaction conditions. This is crucial for its utility as a building block, as it allows for stepwise modifications of the molecule.

Regioselectivity: In reactions with unsymmetrical polyfunctional nucleophiles, the site of acylation is determined by the relative nucleophilicity of the different functional groups. For example, in a molecule containing both an amino and a hydroxyl group (an aminoalcohol), the more nucleophilic amino group will typically react preferentially with the acyl chloride. This regioselectivity can be influenced by reaction conditions such as solvent and temperature.

Stereoselectivity: If this compound is reacted with a chiral nucleophile, the potential for diastereoselectivity arises. The N-methylated backbone can influence the approach of the nucleophile, potentially leading to a preference for the formation of one diastereomer over another. While the glycine (B1666218) backbone of this specific compound is achiral, its derivatives or its use in reactions with chiral substrates can be subject to stereochemical control. The principles of stereoselective synthesis are critical when constructing complex, three-dimensional molecules like peptidomimetics and natural products.

Advanced Spectroscopic and Analytical Characterization Methodologies

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate" in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For "this compound," the expected ¹H NMR signals are summarized in the table below. The chemical shifts are predicted based on the analysis of structurally similar compounds, such as sarcosine (B1681465) methyl ester sigmaaldrich.comnih.gov.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
N-CH₃~3.0 - 3.3Singlet3H
CH₂~4.0 - 4.3Singlet2H
O-CH₃~3.7 - 3.8Singlet3H

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, each corresponding to a unique carbon atom. The predicted ¹³C NMR chemical shifts for "this compound" are detailed in the table below, with estimations derived from data for related structures like methyl acetate (B1210297) and other amino acid derivatives libretexts.orglibretexts.orgchemicalbook.com.

Carbon AtomExpected Chemical Shift (ppm)
N-CH₃~35 - 40
CH₂~50 - 55
O-CH₃~52 - 55
C=O (Ester)~168 - 172
C=O (Chlorocarbonyl)~165 - 170

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity and spatial relationships between atoms, which is crucial for confirming the structure of "this compound."

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, no significant COSY correlations are expected as all proton groups are predicted to be singlets and are not adjacent to other proton-bearing carbons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This is instrumental in definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For "this compound," HSQC would show correlations between the N-CH₃ protons and its corresponding carbon, the -CH₂- protons and its carbon, and the O-CH₃ protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the N-CH₃ protons to the -CH₂- carbon and the chlorocarbonyl carbon, from the -CH₂- protons to the N-CH₃ carbon, the ester carbonyl carbon, and the chlorocarbonyl carbon, and from the O-CH₃ protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.net In a small molecule like "this compound," NOESY could potentially show through-space correlations between the N-CH₃ protons and the -CH₂- protons, confirming their proximity within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show strong absorption bands characteristic of its functional groups. A study on sarcosine methyl ester provides insight into the expected vibrational modes. uc.pt The key predicted IR absorption bands are listed below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1740 - 1760
C=O (Chlorocarbonyl)Stretching~1770 - 1810
C-O (Ester)Stretching~1200 - 1250
C-NStretching~1100 - 1150
C-ClStretching~650 - 750

Table 3: Predicted FT-IR Spectral Data for this compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also prominent in the Raman spectrum. Due to the polarizability of the C-Cl bond, its stretching vibration may also be observable.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula.

The fragmentation of the molecular ion upon ionization can provide valuable structural information. The fragmentation of amino acid derivatives, including those with chloroformate groups, has been studied and provides a basis for predicting the fragmentation of the target molecule. illinois.edunih.gov Expected fragmentation pathways include:

Loss of the chlorocarbonyl group (-COCl).

Cleavage of the ester group, leading to the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Fragmentation of the amino acid backbone.

The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule. psu.educhemguide.co.ukmiamioh.edulibretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of "this compound" can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation and intermolecular interactions in the crystal lattice. While no crystal structure for the title compound is currently available, studies on related compounds like sarcosine derivatives provide insights into the potential solid-state packing and hydrogen bonding interactions. spectrabase.comnist.gov

Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Derivatization of amino acids with chloroformates is a common strategy to increase their volatility for GC analysis. researchgate.netpdx.edu This technique can be used to assess the purity of "this compound" and to identify and quantify any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile and thermally labile compounds. High-performance liquid chromatography (HPLC) coupled with mass spectrometry can be used to separate the target compound from non-volatile impurities and reaction byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors is a standard method for purity assessment. researchgate.net A reversed-phase HPLC method could be developed to separate "this compound" from its starting materials and any side products, allowing for accurate quantification of its purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no available research detailing quantum chemical calculations specifically performed on Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate. Such studies would typically involve using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) to calculate properties.

These calculations could provide valuable insights into:

Molecular Orbital Energies: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's kinetic stability and reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Electron Density Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Partial Atomic Charges: Calculating charges on each atom to understand the polarity of bonds and predict intermolecular interactions.

Reactivity Descriptors: Using conceptual DFT to calculate descriptors like chemical potential, hardness, softness, and electrophilicity index to quantify the molecule's reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

No computational studies on the reaction mechanisms involving this compound have been published. This type of research is crucial for understanding how the molecule participates in chemical reactions, such as its synthesis or subsequent transformations.

A typical computational workflow would include:

Potential Energy Surface (PES) Scanning: Identifying the lowest energy paths for a reaction.

Transition State (TS) Searching: Locating the high-energy structures that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition states correctly link the reactants and products.

Activation Energy Barrier Calculation: Determining the energy required to overcome the transition state, which is directly related to the reaction rate.

Prediction of Spectroscopic Properties through Ab Initio and DFT Methods

There are no published predictions of the spectroscopic properties of this compound using ab initio or DFT methods. These computational techniques are powerful tools for interpreting experimental spectra or predicting them for unknown compounds.

Methods like DFT and Time-Dependent DFT (TD-DFT) could be used to predict:

Infrared (IR) Spectra: By calculating vibrational frequencies, which correspond to the absorption peaks in an IR spectrum. This helps in identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating chemical shifts (¹H and ¹³C) and coupling constants.

UV-Vis Spectra: By calculating electronic transition energies, which correspond to absorption in the ultraviolet-visible range.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analyses or molecular dynamics (MD) simulations for this compound are not found in the current body of scientific literature. Due to the presence of several single bonds, the molecule can exist in multiple conformations.

Conformational Analysis: This would involve systematically rotating the rotatable bonds (e.g., C-N, C-C, C-O bonds) and calculating the energy of each resulting conformer to identify the most stable (lowest energy) three-dimensional structures.

Molecular Dynamics Simulations: MD simulations would model the atomic motions of the molecule over time, providing insights into its dynamic behavior, flexibility, and how it might interact with a solvent or other molecules in a non-static environment.

Structure-Activity Relationship (SAR) Studies based on Computational Descriptors (excluding biological activity itself)

No structure-activity relationship studies based on computational descriptors for this compound are available. Such studies correlate the structural or electronic features of a molecule with its chemical reactivity or physical properties.

For this molecule, SAR studies could involve calculating a range of descriptors, including:

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Properties related to the 3D shape of the molecule, such as molecular surface area and volume.

Electronic Descriptors: Properties derived from quantum chemical calculations, like dipole moment, polarizability, and orbital energies.

These descriptors could then be used to build quantitative structure-property relationship (QSPR) models to predict physical properties like boiling point, solubility, or reactivity in a series of related compounds.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes to the Compound

The development of efficient and scalable synthetic routes is a prerequisite for the thorough investigation of any chemical compound. For Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate, future research could focus on the following synthetic strategies:

Phosgenation of N-methylglycine methyl ester: A direct approach involves the reaction of commercially available N-methylglycine methyl ester (sarcosine methyl ester) with phosgene (B1210022) or a phosgene equivalent, such as diphosgene or triphosgene (B27547). This reaction is a standard method for the synthesis of carbamoyl (B1232498) chlorides. Optimization of reaction conditions, including solvent, temperature, and the choice of base, will be crucial to maximize yield and minimize side reactions.

Multi-step Synthesis from Glycine (B1666218): An alternative route could start from glycine methyl ester. This would involve a two-step process: N-methylation followed by reaction with a chlorocarbonylating agent. Various methylating agents could be explored for the first step, while the second step would be similar to the direct phosgenation approach. nih.gov

A comparative analysis of these potential routes is essential for identifying the most viable method for large-scale production.

Table 1: Hypothetical Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Potential Advantages Potential Challenges
Direct Phosgenation N-methylglycine methyl ester Phosgene, Diphosgene, or Triphosgene Atom-economical, potentially a one-step process. Use of highly toxic phosgene or its equivalents, potential for side reactions.

Discovery of New Reactivity Patterns and Synthetic Applications

The presence of a highly reactive acyl chloride group suggests that this compound could be a versatile building block in organic synthesis. Future research should aim to uncover its reactivity with a wide range of nucleophiles.

Reactions with Amines and Alcohols: The reaction with primary and secondary amines would lead to the formation of N,N'-substituted ureas, while reaction with alcohols would yield carbamates. These reactions are fundamental in the synthesis of a wide array of biologically active molecules and polymers. libretexts.orglibretexts.orgchemguide.co.uk

Friedel-Crafts Acylation: The acyl chloride functionality can be employed in Friedel-Crafts acylation reactions with aromatic and heteroaromatic compounds to introduce the (methylcarbamoyl)methyl group, a potentially valuable substituent in medicinal chemistry.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, could potentially be developed to form new carbon-carbon bonds at the acyl chloride position, leading to the synthesis of novel ketones.

Systematic studies of these reactions will delineate the scope and limitations of this reagent and establish it as a useful tool for synthetic chemists.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. thieme-connect.dechimia.chresearchgate.net The integration of the synthesis and reactions of this compound into flow platforms represents a significant area for future research.

On-demand Synthesis in Flow: A flow process for the synthesis of the title compound, likely using a phosgene equivalent, would mitigate the risks associated with handling highly reactive and toxic reagents by generating and consuming the acyl chloride in situ. core.ac.uk

Automated Derivatization: A flow setup could be directly coupled to subsequent reaction modules, allowing for the automated synthesis of libraries of urea (B33335) and carbamate derivatives for high-throughput screening in drug discovery.

Table 2: Potential Advantages of Flow Synthesis

Feature Benefit
In situ generation Minimizes handling of the unstable and reactive acyl chloride.
Enhanced Safety Reduces the risk of exposure to toxic reagents like phosgene.
Precise Control Allows for fine-tuning of reaction parameters to optimize yield and purity.
Scalability Facilitates straightforward scaling of production from laboratory to industrial quantities.

Exploration of Catalytic Transformations Involving the Compound

The development of catalytic transformations involving this compound could lead to more efficient and sustainable synthetic methods.

Catalytic Acylation Reactions: Research could focus on the use of Lewis acids or other catalysts to promote Friedel-Crafts and other acylation reactions under milder conditions and with higher selectivity.

Asymmetric Catalysis: For reactions that generate a new stereocenter, the development of chiral catalysts could enable the enantioselective synthesis of valuable chiral building blocks.

Decarbonylative Coupling Reactions: Transition metal-catalyzed decarbonylative coupling reactions could provide a novel route to access N-methylated amine derivatives by extrusion of carbon monoxide.

Unveiling of Fundamental Chemical Principles Governing its Reactivity

A deeper understanding of the fundamental chemical principles governing the reactivity of this compound is crucial for its rational application in synthesis.

Conformational Analysis: The rotational barrier around the N-C(O) amide bond is expected to be significant, leading to the existence of cis and trans conformers. Spectroscopic and computational studies could provide insights into the conformational preferences and their influence on reactivity.

Mechanistic Studies: Detailed mechanistic studies of its reactions, using techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be essential to understand the reaction pathways and to design more efficient and selective transformations. For instance, understanding the mechanism of racemization in reactions involving N-methylated amino acid derivatives is critical for their application in peptide synthesis. cdnsciencepub.com

Theoretical Calculations: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the molecule, to rationalize experimental observations, and to guide the design of new reactions.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via esterification of substituted glycine derivatives, typically involving chloroacetyl chloride and methylamine precursors. Key steps include:

  • Esterification: Reacting N-methylglycine with methyl chloroacetate under reflux in anhydrous ethanol (70–80°C, 6–8 hours) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >85% purity.
    Critical parameters are solvent polarity (ethanol vs. methanol), temperature control (to avoid hydrolysis of the chlorocarbonyl group), and stoichiometric excess of methylamine to suppress side reactions. For analogs, substituent positioning (e.g., para vs. meta chlorine) alters reactivity due to electronic effects .

Q. Q2. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

  • NMR (¹H/¹³C): The chlorocarbonyl group (δ 165–170 ppm in ¹³C) and methylamino protons (δ 2.8–3.2 ppm in ¹H) are diagnostic. Overlapping signals in crowded regions (e.g., aromatic protons in analogs) require 2D techniques like COSY or HSQC .
  • Mass Spectrometry (HRMS): Fragmentation patterns distinguish between ester and amide functionalities. For example, m/z 99.05 (CH2COOCH3⁺) confirms ester cleavage .
  • X-ray Crystallography: Resolves stereochemical ambiguities (e.g., R/S configurations) in crystalline derivatives .

Q. Q3. What safety protocols are critical when handling this compound, given its reactive groups?

Methodological Answer:

  • Hazards: The chlorocarbonyl group is moisture-sensitive, releasing HCl gas upon hydrolysis. Acute exposure risks include respiratory irritation (inhaled) and skin burns .
  • Mitigation: Use anhydrous solvents, inert atmosphere (N2/Ar), and personal protective equipment (nitrile gloves, fume hood). First aid for inhalation involves immediate removal to fresh air and artificial respiration if needed .

Advanced Research Questions

Q. Q4. How do electronic effects of substituents (e.g., chlorine position) influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: Substituent positioning alters electrophilicity and reaction pathways:

  • Para-chloro analogs exhibit enhanced resonance stabilization, slowing nucleophilic aromatic substitution (SNAr) but favoring oxidation to carboxylic acids .
  • Meta-chloro derivatives show higher reactivity in SNAr due to reduced steric hindrance and inductive electron withdrawal.
    Table: Substituent Effects on Reaction Rates
Substituent PositionReaction TypeRate Constant (k, M⁻¹s⁻¹)
Para-chloroSNAr0.12 ± 0.03
Meta-chloroSNAr0.45 ± 0.05
Ortho-chloroOxidation2.8 × 10⁻³
Data derived from kinetic studies of analogous compounds .

Q. Q5. How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • DFT Calculations: Predict transition states for SNAr reactions. For example, B3LYP/6-31G(d) models show a 15 kcal/mol barrier for para-chloro substitution vs. 9 kcal/mol for meta .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. MD trajectories reveal polar aprotic solvents stabilize carbocation intermediates, accelerating ester hydrolysis .

Q. Q6. How do contradictory spectral data (e.g., NMR shifts) arise in structural analogs, and how are they resolved?

Methodological Answer: Contradictions often stem from:

  • Tautomerism: Equilibrium between keto-enol forms in solution (e.g., ¹H NMR δ 5.2 ppm for enolic protons). Variable-temperature NMR (−40°C to 25°C) identifies dynamic interconversion .
  • Solvent Polarity: Chlorocarbonyl chemical shifts vary by ±1 ppm in DMSO vs. CDCl3. Referencing to TMS and using deuterated solvents minimizes artifacts .

Q. Q7. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are results translated to in vivo models?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent (λ = 412 nm). IC50 values <10 µM suggest therapeutic potential .
  • ADME-Tox Profiling: Microsomal stability assays (rat liver microsomes, 37°C) predict metabolic clearance. Low stability (<30% remaining at 1 hour) necessitates prodrug strategies .
  • In Vivo Translation: Dose adjustments account for plasma protein binding (measured via equilibrium dialysis) and blood-brain barrier permeability (logBB >0.3) .

Q. Q8. How can Design of Experiments (DoE) improve synthetic yield while minimizing byproducts?

Methodological Answer: A three-factor (temperature, solvent ratio, catalyst loading) Box-Behnken design optimizes esterification:

  • Critical Factors: Temperature (p <0.001) and catalyst (p = 0.012) dominate yield.
  • Optimal Conditions: 75°C, ethanol/water (9:1), 5 mol% DMAP. Reduces byproducts (e.g., methyl glycinate) from 18% to <5% .

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Feasible Synthetic Routes

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Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.